

Porothramycin B Demonstrates Significant Antitumor Activity in Murine Models

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Compound of Interest

Compound Name: *Porothramycin B*

Cat. No.: *B15567990*

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TOKYO, Japan – Preclinical studies have validated the potent in vivo antitumor activity of **Porothramycin B**, a novel pyrrolo[1][2]benzodiazepine antibiotic. In murine models of leukemia and melanoma, **Porothramycin B** demonstrated a significant increase in the lifespan of treated animals compared to untreated controls. These findings position **Porothramycin B** as a promising candidate for further oncological drug development.

The antitumor efficacy of **Porothramycin B**, the crystalline methyl ether form of Porothramycin, was evaluated in mice inoculated with P388 leukemia, L1210 leukemia, and B16 melanoma. The compound was administered intraperitoneally according to established protocols.

Comparative Antitumor Activity

Data from these preclinical studies reveal that **Porothramycin B** exhibits a dose-dependent therapeutic effect. The key findings are summarized below:

Tumor Model	Drug Administration	Dosage (mg/kg/day)	Increase in Lifespan (%)
P388 Leukemia	Daily IP injections for 10 days	0.05	58%
0.025	42%		
L1210 Leukemia	Daily IP injections for 10 days	0.05	49%
0.025	38%		
B16 Melanoma	Daily IP injections for 10 days	0.05	65%
0.025	45%		

These results indicate that **Porothramycin B**'s efficacy is most pronounced against B16 melanoma, with a 65% increase in lifespan at a dosage of 0.05 mg/kg/day. The compound also showed substantial activity against both P388 and L1210 leukemias.

Experimental Protocols

Animal Models: Male CDF1 mice were used for the P388 and L1210 leukemia models, and BDF1 mice were used for the B16 melanoma model. All mice were 8 weeks old at the start of the study.

Tumor Inoculation:

- **P388 and L1210 Leukemia:** Mice were inoculated intraperitoneally with 1×10^6 P388 or L1210 leukemia cells.
- **B16 Melanoma:** Mice were inoculated intraperitoneally with 0.5 ml of a 10% tumor brei of B16 melanoma.

Drug Administration: **Porothramycin B** was suspended in a 0.5% carboxymethyl cellulose solution. Treatment was initiated 24 hours after tumor inoculation and continued for 10 consecutive days with daily intraperitoneal injections.

The workflow for the in vivo experiments is depicted below:



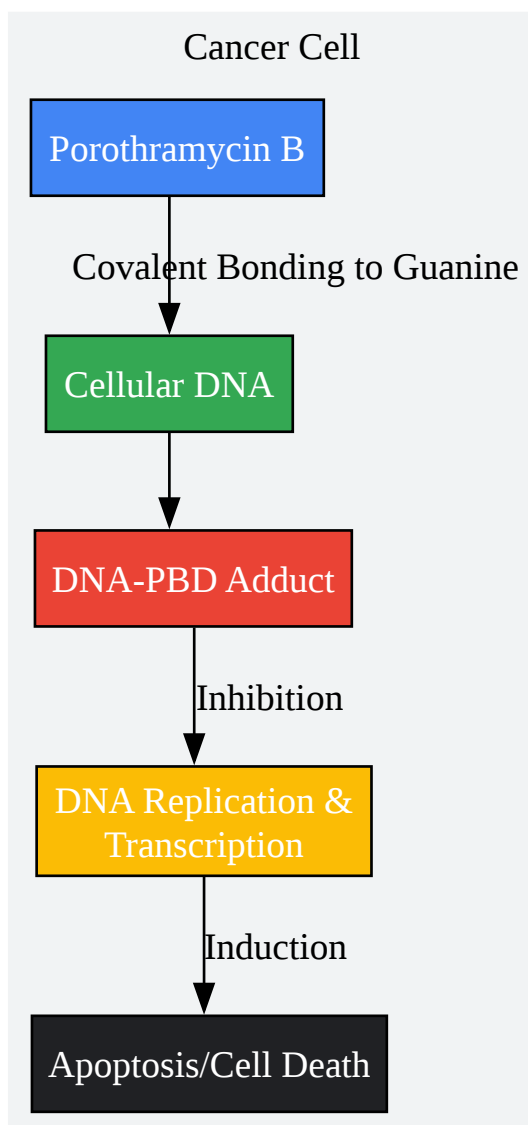
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*In vivo experimental workflow for evaluating **Poro-thramycin B**.*

Mechanism of Action and Signaling Pathway

Poro-thramycin B is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, which are known to exert their cytotoxic effects by covalently binding to the N-2 position of guanine in the minor groove of DNA. This interaction forms a DNA adduct, which interferes with DNA replication and transcription, ultimately leading to cell death.

The proposed signaling pathway for PBD-induced cytotoxicity is illustrated below:



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*Proposed mechanism of action for **Poro-thramycin B**.*

The validation of **Poro-thramycin B**'s significant antitumor activity in these preclinical models underscores its potential as a therapeutic agent. Further research is warranted to explore its clinical applications and to fully elucidate its molecular interactions and downstream signaling effects.

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References

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